molecular formula C20H23N5O B11229052 2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

Cat. No.: B11229052
M. Wt: 349.4 g/mol
InChI Key: PPDHKFGZPNLKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an aniline moiety

Preparation Methods

The synthesis of 2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced via a Grignard reaction, and the aniline moiety is often added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a manner similar to natural substrates. This interaction can modulate the activity of these biological molecules, leading to therapeutic effects .

Comparison with Similar Compounds

2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline can be compared with other tetrazole-containing compounds, such as:

    1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: Known for its use in medicinal chemistry.

    5-phenyl-1H-tetrazole: Commonly used as a bioisostere in drug design.

    2-methoxy-1,3,5-triazine: Another heterocyclic compound with applications in material science and pharmaceuticals.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline

InChI

InChI=1S/C20H23N5O/c1-26-18-13-7-6-12-17(18)21-20(14-8-3-9-15-20)19-22-23-24-25(19)16-10-4-2-5-11-16/h2,4-7,10-13,21H,3,8-9,14-15H2,1H3

InChI Key

PPDHKFGZPNLKSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.